Cas no 156429-14-0 (1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI))
156429-14-0 structure
Product Name:1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)
CAS-Nr.:156429-14-0
MF:C23H20N2O9
MW:468.412906646729
CID:165127
PubChem ID:135568382
Update Time:2025-04-19
1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)
- (1R,2S,3R,4S)-3-acetyloxy-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-1-propanoyloxy-3,4-dihydro-1H-benzo[b]fluoren-5-olate
- 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-m...
- 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a
- (1R,2S,3R,4S)-3-(acetyloxy)-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-1-(propanoyloxy)-2,3,4,9-tetrahydro-1H-benzo[b]fluoren-5-olate
- 11H-Benzo(b)fluorene-5,10-dione, 2,3,4,11-tetrahydro-3-(acetyloxy)-11-diazo-2-methyl-1-(1-oxopropoxy)-2,4,9-trihydroxy-, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-
- FL-120C'
- FL 120C'
- 156429-14-0
- DTXSID00935444
- 3-(Acetyloxy)-11-diazonio-2,4,9-trihydroxy-2-methyl-10-oxo-1-(propanoyloxy)-2,3,4,10-tetrahydro-1H-benzo[b]fluoren-5-olate
- Kinamycin C'
-
- Inchi: 1S/C23H20N2O9/c1-4-11(28)34-21-16-14(20(31)22(23(21,3)32)33-8(2)26)13-15(17(16)25-24)19(30)12-9(18(13)29)6-5-7-10(12)27/h5-7,20-22,27,31-32H,4H2,1-3H3/t20-,21+,22+,23-/m0/s1
- InChI-Schlüssel: DLCJPNVCHBVWGU-AFXVXQJMSA-N
- Lächelt: O[C@@]1(C)[C@@H](C2C(C3C(C4C(=CC=CC=4C(C=3C=2[C@@H]([C@H]1OC(C)=O)O)=O)O)=O)=[N+]=[N-])OC(CC)=O
Berechnete Eigenschaften
- Genaue Masse: 468.117
- Monoisotopenmasse: 468.117
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 149Ų
Experimentelle Eigenschaften
- Dichte: g/cm3
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI) Verwandte Literatur
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
156429-14-0 (1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge